molecular formula C10H10BrF2NO B1400536 4-(4-Bromo-2,6-difluorophenyl)morpholine CAS No. 1408074-69-0

4-(4-Bromo-2,6-difluorophenyl)morpholine

Cat. No.: B1400536
CAS No.: 1408074-69-0
M. Wt: 278.09 g/mol
InChI Key: SCOXKNUXXYBFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2,6-difluorophenyl)morpholine is a chemical compound with the molecular formula C10H10BrF2NO and a molecular weight of 278.1 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a morpholine ring. It is commonly used as a versatile small molecule scaffold in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(4-Bromo-2,6-difluorophenyl)morpholine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,6-difluorophenyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or hydroxylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2,6-difluorophenyl)morpholine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological applications .

Biological Activity

4-(4-Bromo-2,6-difluorophenyl)morpholine is a morpholine derivative notable for its diverse biological activities. This compound, with a molecular formula of C10H10BrF2NO and a molecular weight of approximately 292.13 g/mol, features a morpholine ring that enhances its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The structure of this compound includes a morpholine ring attached to a 4-bromo-2,6-difluorophenyl group. The presence of halogen atoms (bromine and fluorine) is significant as they can influence the compound's lipophilicity and binding affinity to various biological targets.

PropertyValue
Molecular FormulaC10H10BrF2NO
Molecular Weight292.13 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)2.78

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that morpholine derivatives can inhibit tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance:

  • Inhibition of Tyrosine Kinases : The compound has demonstrated potential in inhibiting various tyrosine kinases associated with cancer progression, similar to other structurally related compounds.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of morpholine derivatives on different cancer cell lines found that this compound exhibited notable potency against several cell lines:

Cell LineIC50 (µM)
MCF-715.7 ± 5.9
MDA-MB-23133.9 ± 7.1
HT-2918.5 ± 3.0

These results indicate that the compound could induce apoptosis in cancer cells rather than necrosis, suggesting a targeted mechanism of action .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have been noted for their DPP-IV inhibitory activity, which is relevant in the treatment of type 2 diabetes mellitus . Although specific data for this compound is limited, the structural similarity suggests potential efficacy.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The halogen substituents enhance binding affinity to target proteins or enzymes.
  • Enzyme Inhibition : The morpholine ring may interact with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure SimilarityKey Biological Activity
4-Bromo-2,6-difluoroanilineHighAnticancer properties
2-(4-Bromo-2,6-difluorophenyl)piperidineModerateVarying biological activities
4-Bromo-3-methylanilineModerateUsed in dye synthesis

These comparisons highlight how structural modifications can lead to variations in biological activity among related compounds .

Properties

IUPAC Name

4-(4-bromo-2,6-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXKNUXXYBFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2,6-difluorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2,6-difluorophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-2,6-difluorophenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-2,6-difluorophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-2,6-difluorophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-2,6-difluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.